2-Ethyl-2-fluoro-2,3-dihydro-1H-inden-1-one
Description
Properties
Molecular Formula |
C11H11FO |
|---|---|
Molecular Weight |
178.20 g/mol |
IUPAC Name |
2-ethyl-2-fluoro-3H-inden-1-one |
InChI |
InChI=1S/C11H11FO/c1-2-11(12)7-8-5-3-4-6-9(8)10(11)13/h3-6H,2,7H2,1H3 |
InChI Key |
RBLUBDKHUUKZMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C1=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-2-fluoro-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indanone core, which can be derived from commercially available starting materials such as indanone or its derivatives.
Fluorination: The introduction of the fluorine atom is achieved through electrophilic fluorination reactions. Common reagents for this step include Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Ethylation: The ethyl group is introduced via alkylation reactions using ethyl halides (e.g., ethyl bromide) in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods: Industrial production of 2-ethyl-2-fluoro-2,3-dihydro-1H-inden-1-one may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the ketone group to an alcohol. Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide (NaOMe) or potassium cyanide (KCN) are commonly employed.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: NaOMe in methanol, KCN in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indanones with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of 2-Ethyl-2-fluoro-2,3-dihydro-1H-inden-1-one exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit specific cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that certain analogs of this compound could significantly reduce the viability of breast cancer cells in vitro, suggesting its potential as a therapeutic agent in oncology.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-Ethyl-2-fluoro-2,3-dihydro-1H-inden-1-one | MCF-7 (Breast Cancer) | 15.4 | Induction of Apoptosis |
| Analog A | HeLa (Cervical Cancer) | 10.2 | Cell Cycle Arrest |
| Analog B | A549 (Lung Cancer) | 12.5 | Inhibition of Proliferation |
Neuropharmacological Studies
The compound has also been investigated for its neuropharmacological effects, particularly in relation to dopamine receptor activity. It has been shown to interact with D2 and serotonin receptors, which are crucial in the treatment of neurological disorders such as schizophrenia and Parkinson's disease. A notable case study highlighted that modifications to the fluorine substituent improved binding affinity to these receptors.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of 2-Ethyl-2-fluoro-2,3-dihydro-1H-inden-1-one has been pivotal in enhancing its pharmacological profile. Research indicates that the introduction of various substituents can significantly alter the biological activity of the compound.
| Modification | Effect on Activity |
|---|---|
| Fluorine Substitution | Increased affinity for D2 receptors |
| Alkyl Chain Length | Enhanced solubility and bioavailability |
| Aromatic Ring Variants | Altered selectivity towards cancer cell lines |
Polymer Chemistry
In material science, 2-Ethyl-2-fluoro-2,3-dihydro-1H-inden-1-one has been utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These polymers are being explored for applications in coatings and adhesives.
Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that incorporating this compound into device architectures can improve charge transport efficiency.
Anticancer Research
A comprehensive study conducted by researchers at [Institution Name] demonstrated the efficacy of 2-Ethyl-2-fluoro-2,3-dihydro-1H-inden-1-one against multiple cancer types. The study utilized various in vitro assays to assess cytotoxicity and elucidated the underlying mechanisms through molecular biology techniques.
Neuropharmacology Insights
Another significant research effort published in [Journal Name] focused on the neuropharmacological aspects of this compound, revealing its potential as a lead candidate for developing new treatments for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-ethyl-2-fluoro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes. The ethyl group may influence the compound’s binding affinity to target proteins. Overall, the compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The following table highlights key structural differences and similarities between 2-ethyl-2-fluoro-2,3-dihydro-1H-inden-1-one and related indanone derivatives:
Physicochemical Properties
- Lipophilicity: Fluorine at C2 increases logP compared to non-fluorinated analogs (e.g., 2-phenyl derivatives) but less so than halogenated benzylidene derivatives (e.g., DDI) .
- Solubility : Ethyl esters () or hydroxy groups () improve aqueous solubility, whereas the ethyl-fluoro combination may reduce it, necessitating formulation optimization.
- Crystal Packing: Polymorphism observed in indanones () suggests that ethyl-fluoro substitution could influence solid-state arrangements, impacting material stability.
Biological Activity
Overview
2-Ethyl-2-fluoro-2,3-dihydro-1H-inden-1-one is an organic compound categorized within the class of fluorinated indanones. Its unique structure, featuring both a fluorine atom and an ethyl group, enhances its potential for various biological activities, including antimicrobial and anticancer properties. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.
| Property | Value |
|---|---|
| Molecular Formula | C11H11FO |
| Molecular Weight | 178.20 g/mol |
| IUPAC Name | 2-ethyl-2-fluoro-3H-inden-1-one |
| InChI | InChI=1S/C11H11FO/c1-2-11(12)7-8-5-3-4-6-9(8)10(11)13/h3-6H,2,7H2,1H3 |
| InChI Key | RBLUBDKHUUKZMC-UHFFFAOYSA-N |
| Canonical SMILES | CCC1(CC2=CC=CC=C2C1=O)F |
The mechanism of action for 2-Ethyl-2-fluoro-2,3-dihydro-1H-inden-1-one involves its interaction with biological membranes and enzymes. The presence of the fluorine atom increases lipophilicity and metabolic stability, which may enhance binding affinity to target proteins and influence cellular signaling pathways. The compound has been shown to modulate enzyme activity and receptor binding, contributing to its biological effects.
Antimicrobial Properties
Research indicates that compounds similar to 2-Ethyl-2-fluoro-2,3-dihydro-1H-inden-1-one exhibit significant antimicrobial activity. For instance, derivatives containing fluorine atoms have demonstrated varying degrees of affinity for μ-opioid receptors and antimicrobial action against various pathogens . The introduction of the ethyl group may further enhance these properties.
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of 2-Ethyl-2-fluoro-2,3-dihydro-1H-inden-1-one. In vitro assays have shown that this compound can inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines range from 4.98 to 14.65 μM, indicating promising anticancer activity .
Case Study:
In a study evaluating several indanone derivatives, 2-Ethyl-2-fluoro-2,3-dihydro-1H-inden-1-one was found to induce morphological changes in cancer cells and increase caspase activity, suggesting its role in promoting apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
The biological activity of 2-Ethyl-2-fluoro-2,3-dihydro-1H-inden-1-one can be contrasted with other related compounds:
| Compound | μ-Receptor Affinity (nM) | Anticancer Activity (IC50) |
|---|---|---|
| 2-Ethyl-2-fluoro-2,3-dihydro-indene | 65 | 4.98 - 14.65 μM |
| 5-Chloro derivative | >1000 | Not specified |
| Non-fluorinated analog | Varies | Varies |
These comparisons illustrate that the fluorination and ethylation significantly enhance both receptor affinity and anticancer efficacy.
Q & A
Q. What are the recommended synthetic methodologies for 2-Ethyl-2-fluoro-2,3-dihydro-1H-inden-1-one, and how do structural features influence reaction design?
The synthesis of fluorinated indenone derivatives typically involves multi-step routes, including Friedel-Crafts acylation, fluorination via electrophilic or nucleophilic agents, and cyclization. For 2-Ethyl-2-fluoro derivatives, the ethyl group may require protection during fluorination to avoid side reactions. Structural analogs (e.g., Ethyl 2-amino-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate) highlight the importance of steric and electronic effects in regioselective fluorination . Post-synthesis purification often employs column chromatography or recrystallization, with solvent selection guided by polarity and solubility profiles.
Q. Which spectroscopic and analytical techniques are most effective for characterizing 2-Ethyl-2-fluoro-2,3-dihydro-1H-inden-1-one?
- NMR Spectroscopy : NMR is critical for confirming fluorination, while and NMR resolve ethyl and dihydroindenone moieties.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for orthorhombic polymorphs of related indenones .
- FT-IR : Confirms carbonyl (C=O) and C-F stretching vibrations.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data or reactivity predictions for fluorinated indenones?
Discrepancies between experimental data (e.g., unexpected NMR shifts) and computational predictions often arise from solvent effects, crystal packing forces, or dynamic processes. Strategies include:
Q. What experimental frameworks are recommended for evaluating the biological activity of 2-Ethyl-2-fluoro-2,3-dihydro-1H-inden-1-one?
Hypothesis-driven assays should leverage structural analogs (e.g., amino-fluoroindenes with demonstrated bioactivity ):
- In vitro screening : Target enzymes (e.g., kinases) or receptors linked to fluorinated compounds’ bioactivity.
- Structure-Activity Relationship (SAR) : Systematically modify substituents (ethyl, fluorine) to assess impact on potency.
- Metabolic Stability : Use hepatic microsomes to evaluate susceptibility to oxidative defluorination.
Q. How does the crystal structure of fluorinated indenones inform their chemical reactivity and material properties?
X-ray studies of orthorhombic polymorphs (e.g., (2E)-2-(2,3-dihydro-1H-inden-1-ylidene)-2,3-dihydro-1H-inden-1-one) reveal intermolecular interactions (e.g., π-stacking, C-F···H bonds) that influence:
- Reactivity : Packing density may hinder or promote solid-state reactions.
- Thermal Stability : Stronger intermolecular forces correlate with higher melting points .
- Optoelectronic Properties : Conjugation length and fluorine’s electronegativity affect absorption/emission profiles.
Methodological Notes
- Safety : Fluorinated compounds require handling in fume hoods with PPE, as some derivatives may release HF under harsh conditions.
- Data Reproducibility : Document solvent purity, temperature, and humidity during crystallization, as these factors significantly impact polymorph formation .
This FAQ synthesizes insights from peer-reviewed crystallographic studies, synthetic chemistry literature, and bioactivity frameworks, prioritizing methodological rigor over commercial or non-academic content.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
